N-(4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 4-methoxyphenyl acetamide group linked via a sulfanyl bridge to the pyrimidinone ring. Thienopyrimidine derivatives are known for diverse bioactivities, including kinase inhibition and anticancer effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-4-6-15(7-5-14)18-12-30-21-20(18)25-23(26(2)22(21)28)31-13-19(27)24-16-8-10-17(29-3)11-9-16/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYFBMEULMTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s IUPAC name is this compound, with the molecular formula and a molecular weight of 451.56 g/mol. Its structure features a thienopyrimidine core linked to a methoxyphenyl group and an acetamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that thienopyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is vital for DNA synthesis and cell division .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. The presence of the methoxy group at the para position on the phenyl ring enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antitumor Potential : Thienopyrimidine derivatives have been explored for their antitumor effects, showing potential in inhibiting cancer cell proliferation through various pathways .
Antimicrobial Activity
A comparative analysis of antimicrobial activity highlights the effectiveness of this compound against selected bacterial strains:
| Pathogen | Activity (MIC µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| E. coli | 50 | Penicillin | 10 |
| S. aureus | 25 | Vancomycin | 5 |
| B. subtilis | 30 | Gentamicin | 15 |
These results indicate that the compound exhibits promising antimicrobial properties that could be leveraged in therapeutic applications.
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of HeLa cells with an IC50 value of approximately 12 µM, suggesting significant antitumor potential .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Nagaraj and Reddy demonstrated that derivatives of thienopyrimidine exhibited potent antimicrobial activity against various pathogenic bacteria and fungi, correlating structural features with enhanced biological efficacy .
- Structure-Activity Relationship (SAR) : Research has elucidated the importance of specific substituents on the thienopyrimidine ring in modulating biological activity. For instance, modifications at the 7-position significantly influenced enzyme inhibition and antimicrobial potency .
- Docking Studies : Molecular docking studies indicate that this compound binds effectively to active sites of target enzymes, supporting its role as a potential therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits potential as a therapeutic agent due to its structural characteristics that may influence biological activity. The thieno[3,2-d]pyrimidine core is known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer cell metabolism, leading to reduced tumor growth .
Antimicrobial Properties
The sulfanyl group in the compound enhances its potential antimicrobial activity. Thieno[3,2-d]pyrimidines have been reported to exhibit antibacterial properties against a range of pathogens . This suggests that N-(4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be explored further for its efficacy against resistant strains of bacteria.
Biochemical Research
The compound is also utilized in proteomics research due to its ability to interact with various biological macromolecules. Proteomics involves the large-scale study of proteins, particularly their functions and structures.
Enzyme Inhibition Studies
This compound can be used as a biochemical tool to study enzyme inhibition mechanisms. Its structural motifs may mimic substrates or inhibitors of specific enzymes, allowing researchers to elucidate enzyme kinetics and inhibition pathways .
Drug Design
In silico studies involving this compound can aid in drug design processes by providing insights into structure-activity relationships (SAR). By modifying the chemical structure and assessing the biological activity, researchers can optimize lead compounds for better efficacy and reduced toxicity .
Case Studies and Research Findings
Several studies have documented the applications of similar thieno[3,2-d]pyrimidine derivatives:
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and bioavailability but may reduce receptor-binding potency .
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethoxy): Enhance binding through dipole interactions but increase hydrophobicity .
- Alkyl Chains (e.g., ethyl, butyl): Extend half-life but risk off-target interactions due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
